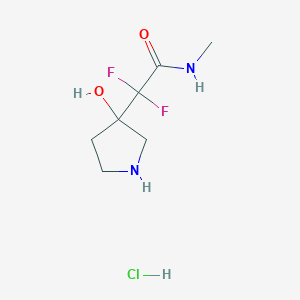

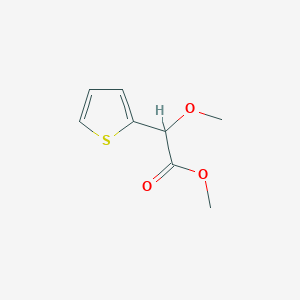

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride is a derivative of acetamide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related difluoroacetamide compounds involves several steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol, yielding high purity products . Similarly, difluoro(trimethylsilyl)acetamides are prepared from chlorodifluoroacetamides by electrochemical silylation, which can then be used as precursors for 3,3-difluoroazetidinones . These methods could potentially be adapted for the synthesis of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as IR and MS, as well as X-ray diffraction analysis . For example, the structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide was studied in various phases, providing detailed information on hydrogen bonding and dimer formation . These techniques could be employed to analyze the molecular structure of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride to determine its conformation and bonding patterns.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including oxidative addition to alkenes and dienes . For instance, trifluoroacetamide reacts with alkenes in an oxidative system to yield iodoamidation products . This suggests that 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride may also participate in similar reactions, which could be explored for potential synthetic applications or to modify its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly affect the compound's reactivity and physical properties, such as boiling point and solubility . The specific properties of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride would need to be determined experimentally, but insights can be drawn from related compounds discussed in the papers.

Scientific Research Applications

Synthesis and Chemical Analysis

- A novel method for synthesizing 2,3-dihydroisoxazoles from 5-acetoxyisoxazolidines demonstrates the significance of specific chemical groups in facilitating elimination reactions, potentially relevant for compounds like 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride in synthetic chemistry (Fischer, Lackovičová, & Fišera, 2012).

- Research into the antifungal activity of dimethylated trifluoroatrolactamide derivatives highlights the biological activity potential of fluorinated compounds, suggesting a research avenue for 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride in bioactive molecule development (Yang et al., 2017).

Potential in Drug Design and Pharmaceutical Research

- The synthesis and hydrogenation of 3,3-difluoro-pyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid offer insights into the process of creating biologically active compounds that incorporate difluoro groups, which could be analogous to the synthesis and application of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride (Wei, Makowski, & Rutherford, 2012).

Environmental and Analytical Applications

- An exploration into the stability of haloacetamides in drinking water underscores the environmental relevance of nitrogenous disinfection byproducts, suggesting an area of research for the environmental impact and detection methodologies of compounds like 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride (Ding et al., 2018).

Advanced Materials and Technologies

- The development of hybrid electrolytes for lithium-sulfur batteries using ionic liquids demonstrates the utility of fluorinated compounds in enhancing the performance of energy storage technologies. This presents a potential application for 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride in the field of material science and energy storage solutions (Yang et al., 2017).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name |

2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O2.ClH/c1-10-5(12)7(8,9)6(13)2-3-11-4-6;/h11,13H,2-4H2,1H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELVKDVQPFEKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1(CCNC1)O)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

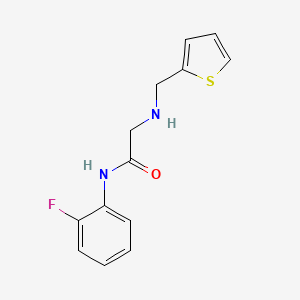

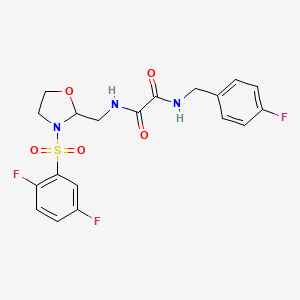

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

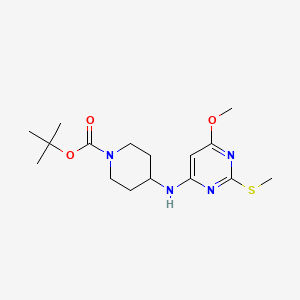

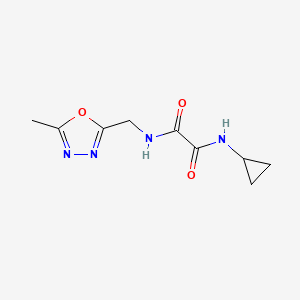

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

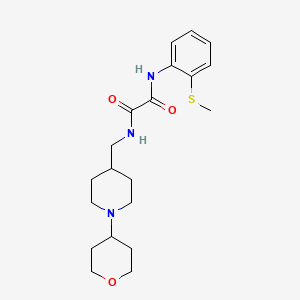

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)